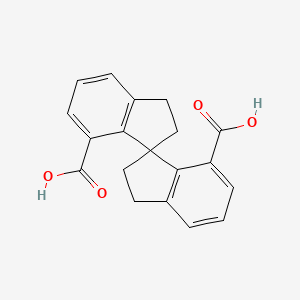
1,1'-Spirobiindan-7,7'-dicarboxylic acid
Vue d'ensemble
Description
1,1'-Spirobiindan-7,7'-dicarboxylic acid is a useful research compound. Its molecular formula is C19H16O4 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that the compound possesses a new type of skeleton for chiral ligands developed in the early 21st century, which has the characteristics of c2 -symmetry, strong rigidity, high stability, and ease of modification .
Mode of Action
It is known that the compound interacts with its targets in a way that is characterized by c2 -symmetry, strong rigidity, high stability, and ease of modification .
Activité Biologique
1,1'-Spirobiindan-7,7'-dicarboxylic acid is an organic compound characterized by its unique spirobiindan structure, consisting of two indan rings connected through a spiro carbon atom. Its molecular formula is C19H16O4, with a molecular weight of 308.3 g/mol. This compound has garnered attention for its potential biological activity and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.
The compound features two carboxylic acid groups at the 7-position of each indan ring, which may facilitate interactions with enzymes and receptors in biological systems. The mechanism of action involves binding to specific molecular targets, potentially modulating their activity through hydrogen bonding and other interactions.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can yield more complex derivatives using strong oxidizing agents like potassium permanganate.
- Reduction : Carboxylic acid groups can be converted to alcohols or other functional groups using reducing agents such as lithium aluminum hydride.
- Substitution : The compound can participate in substitution reactions where carboxylic acid groups are replaced by other functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to interact with various biological molecules, enhancing its potential as an antimicrobial agent. Studies have suggested that the compound's structure allows it to inhibit the growth of certain pathogens through synergistic effects when combined with other bioactive compounds .
Case Studies and Research Findings
- Study on Antimicrobial Effects :
- Enantioselective Catalysis :
Summary of Biological Activity
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Antimicrobial | Listeria monocytogenes | Significant inhibition |
| Enantioselective Catalyst | Various substrates | High enantioselectivity observed |
Propriétés
IUPAC Name |
3,3'-spirobi[1,2-dihydroindene]-4,4'-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-17(21)13-5-1-3-11-7-9-19(15(11)13)10-8-12-4-2-6-14(16(12)19)18(22)23/h1-6H,7-10H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMBXISGZLADKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)C(=O)O)C4=C1C=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















